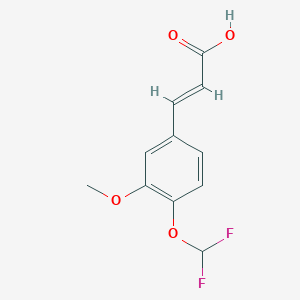

4-(Difluoromethoxy)-3-methoxycinnamic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Difluoromethoxy)benzoic acid is a p-difluoromethoxy substituted benzoic acid . It has a molecular formula of C8H6F2O3 and an average mass of 188.128 Da .

Synthesis Analysis

While specific synthesis methods for 4-(Difluoromethoxy)-3-methoxycinnamic acid were not found, a method for synthesizing a related compound, roflumilast, from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation has been reported .Molecular Structure Analysis

The molecular structure of 4-(Difluoromethoxy)benzoic acid consists of a benzene ring substituted with a carboxylic acid group and a difluoromethoxy group .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Difluoromethoxy)benzoic acid include a molecular formula of C8H6F2O3, an average mass of 188.128 Da, and a monoisotopic mass of 188.028503 Da .科学的研究の応用

Antioxidant Properties and Biological Activities

4-(Difluoromethoxy)-3-methoxycinnamic acid, closely related to ferulic acid (FA) or 4-hydroxy-3-methoxycinnamic acid, is part of a wide group of compounds with significant antioxidant properties. Ferulic acid, a ubiquitous phenolic compound in the plant kingdom, offers beneficial effects against disorders related to oxidative stress such as cancer, diabetes, and neurodegenerative diseases due to its antioxidant nature. The compound has been identified in various foods, contributing to several biological activities already described for natural products bearing feruloyl moieties. This includes not only antioxidative but also antimicrobial, anti-inflammatory, anti-thrombosis, and anti-cancer activities, showcasing the broad spectrum of health benefits associated with its structure (Silva & Batista, 2017).

Analytical Methodologies for Quantification

The quantification of ferulic acid and its oligomers is crucial for exploiting its potential in food industry and health applications. Ferulic acid, due to its high antioxidant properties, has attracted interest for extraction from waste materials in the agricultural industry. Analytical methodologies developed over the past decades for its quantification highlight the compound's significant role in various sectors, demonstrating the necessity for accurate measurement techniques to harness its benefits (Barberousse et al., 2008).

Anticancer Effects

Ferulic acid has been reported to exhibit anticancer effects through mechanisms such as cell cycle arrest and autophagy induction. In cervical cancer cells, it significantly inhibited cell proliferation and invasion, suggesting its potential as an anti-cancer agent. This opens avenues for further research into this compound and related compounds for therapeutic applications in oncology (Gao et al., 2018).

Role in Dough Texture and Food Preservation

The structural characteristics of ferulic acid and its derivatives, including this compound, play a significant role in the texture formation of dough and preservation of food. By forming specific complexes with proteins and other molecules, these compounds contribute to the semi-elastic properties of dough, showcasing their importance in food science and technology (Klepacka & Fornal, 2006).

Antidepressant-like Effects

Studies on ferulic acid have also uncovered its antidepressant-like effects in mice, highlighting the compound's influence on the serotonergic system. Such findings suggest the potential for derivatives of ferulic acid, including this compound, to serve as novel therapeutic agents in the treatment of depression and related mood disorders (Zeni et al., 2012).

Safety and Hazards

作用機序

Target of Action

The primary target of 4-(Difluoromethoxy)-3-methoxycinnamic acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis. It is particularly significant in the process of epithelial-mesenchymal transformation (EMT) of type 2 lung epithelial cells .

Mode of Action

The compound interacts with its target, TGF-β1, by inhibiting the phosphorylation of Smad2/3 proteins . These proteins, when phosphorylated by TGF-β1, form a complex with Smad4 and shift to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells . By inhibiting this process, the compound prevents excessive extracellular matrix deposition, a key factor in fibrosis .

Biochemical Pathways

The compound affects the TGF-β1/Smad pathway, which is involved in the EMT process . By inhibiting the phosphorylation of Smad2/3 proteins, the compound disrupts the formation of the Smad complex and its subsequent shift to the nucleus. This prevents the regulation of target genes and the triggering of the EMT process, thereby reducing extracellular matrix deposition .

Pharmacokinetics

The compound’s effects on pulmonary fibrosis suggest that it is able to reach the lungs and exert its effects effectively .

Result of Action

The compound has been shown to inhibit the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increase the expression of E-cadherin . These changes indicate a reduction in the EMT process. In animal models, the compound improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced the expression of E-cadherin .

Action Environment

The compound’s effectiveness in both in vitro and in vivo models suggests that it is stable and effective in a variety of biological environments .

生化学分析

Biochemical Properties

It is hypothesized that it may interact with various enzymes, proteins, and other biomolecules, but these interactions have not been confirmed .

Cellular Effects

It is possible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

The effects of different dosages of 4-(Difluoromethoxy)-3-methoxycinnamic acid in animal models have not been studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

It is possible that it interacts with certain enzymes or cofactors, and it could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, and it may have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

特性

IUPAC Name |

(E)-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O4/c1-16-9-6-7(3-5-10(14)15)2-4-8(9)17-11(12)13/h2-6,11H,1H3,(H,14,15)/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTUXAUWAGSABF-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2879310.png)

![4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2879319.png)

![[2-(4-Fluoro-phenyl)-ethyl]-hydrazine](/img/structure/B2879329.png)